molecular formula C16H14Cl2N2O B2639762 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-47-3

1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2639762
CAS No.: 853752-47-3
M. Wt: 321.2
InChI Key: OCBVAJSAVLUMER-UHFFFAOYSA-N
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Description

1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a benzimidazole ring substituted with a 3,4-dichlorobenzyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of 3,4-dichlorobenzylamine with 2-(chloromethyl)benzimidazole under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced to the corresponding dihydrobenzimidazole using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in THF.

Major Products Formed

    Oxidation: 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetic acid.

    Reduction: 1-(1-(3,4-dichlorobenzyl)-1,2-dihydro-1H-benzo[d]imidazol-2-yl)ethanol.

    Substitution: 1-(1-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-yl)ethanol or 1-(1-(3,4-dithiobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used as a building block for the development of new materials.

    Biology: The compound exhibits biological activity and has been investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent.

    Medicine: Due to its structural similarity to other bioactive imidazole derivatives, it has been explored for its potential therapeutic applications, including as an anticancer and anti-inflammatory agent.

    Industry: It can be used in the formulation of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. Additionally, its anti-inflammatory and anticancer activities may be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other similar compounds, such as:

    1-(3,4-dichlorobenzyl)-1H-imidazole: This compound lacks the benzimidazole ring and ethanol moiety, which may result in different biological activities and chemical properties.

    1-(3,4-dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole: The presence of a methyl group instead of an ethanol moiety may affect its solubility and reactivity.

    1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol: The substitution of ethanol with methanol may influence its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-10(21)16-19-14-4-2-3-5-15(14)20(16)9-11-6-7-12(17)13(18)8-11/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBVAJSAVLUMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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